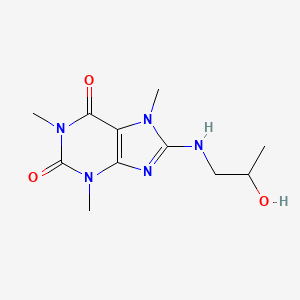
8-((2-Hydroxypropyl)amino)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-Hydroxypropyl)amino)caffeine is a derivative of caffeine, a well-known xanthine alkaloid. This compound is characterized by the substitution of a hydroxypropylamino group at the C-8 position of the caffeine molecule. The modification at this position is significant as it can alter the biological activity and metabolic stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-((2-Hydroxypropyl)amino)caffeine typically involves the catalytic amination of 8-bromocaffeine with 2-hydroxypropylamine. The reaction is carried out in the presence of a palladium catalyst (Pd(OAc)2) and a phosphine ligand (XantPhos) in a suitable solvent like toluene. The reaction mixture is heated under microwave activation to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The purification process involves crystallization and chromatographic techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 8-((2-Hydroxypropyl)amino)caffeine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-((2-Hydroxypropyl)amino)caffeine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other caffeine derivatives with potential biological activities.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Industry: Utilized in the development of biocompatible polymer gels for drug delivery systems.
Wirkmechanismus
The mechanism of action of 8-((2-Hydroxypropyl)amino)caffeine involves its interaction with adenosine receptors, similar to caffeine. It acts as an antagonist to these receptors, inhibiting their activity and leading to increased neuronal firing and release of neurotransmitters like dopamine and norepinephrine . This results in enhanced alertness and reduced fatigue.
Vergleich Mit ähnlichen Verbindungen
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Comparison: 8-((2-Hydroxypropyl)amino)caffeine is unique due to the presence of the hydroxypropylamino group at the C-8 position, which enhances its metabolic stability and potentially alters its biological activity compared to other xanthine derivatives . This modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
60595-61-1 |
|---|---|
Molekularformel |
C11H17N5O3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
8-(2-hydroxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O3/c1-6(17)5-12-10-13-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h6,17H,5H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
TVEWRJQZOLMGPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


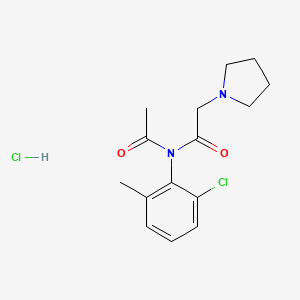
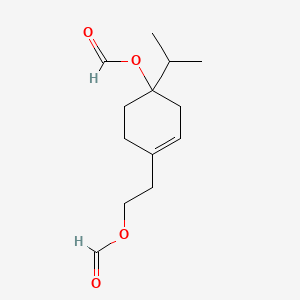
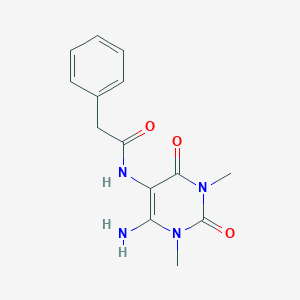
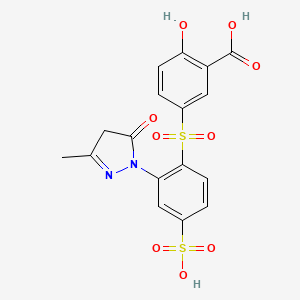
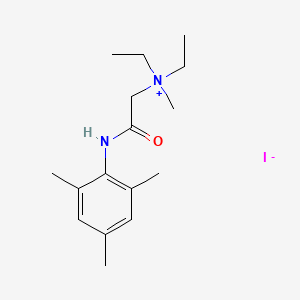
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
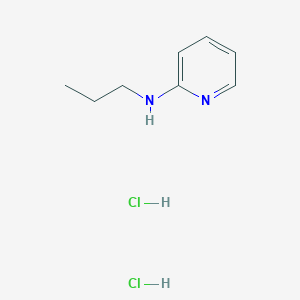
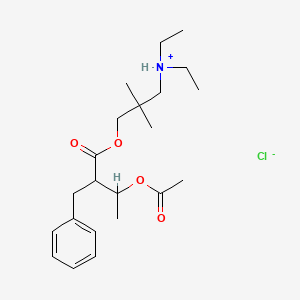
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
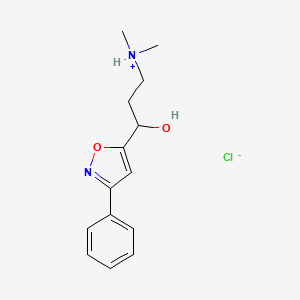
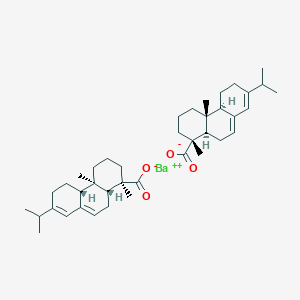
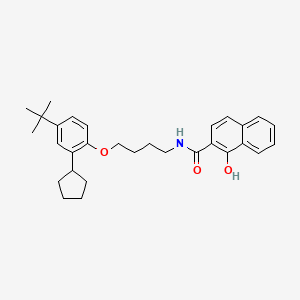

![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
